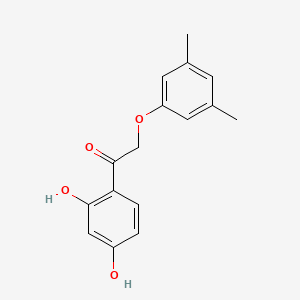

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone, also known as EGCG-dMPE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of epigallocatechin gallate (EGCG), a polyphenol found in green tea known for its antioxidant and anti-inflammatory properties. The synthesis method of EGCG-dMPE, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Moskvina, Shilin, and Khilya (2015) developed a convenient method for the preparation of heterocyclic compounds, including isoflavones, using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal. This method yielded various heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles with good efficiency, demonstrating its application in synthesizing complex organic structures (Moskvina, Shilin, & Khilya, 2015).

Crystal Structure Analysis

Rao, Cui, and Zheng (2014) reported on the crystal structure of a new derivative of dehydroabietic acid, highlighting the utility of 1-(2,4-dihydroxyphenyl)ethanone derivatives in structural chemistry to understand molecular conformations and interactions. The study contributes to the field of crystallography by providing detailed insights into the molecular structure of complex organic compounds (Rao, Cui, & Zheng, 2014).

Photochemical Studies

Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, an O-methylated α-carbonyl β-1 lignin model dimer. The study provided valuable insights into the photoreactivity of this compound in various states, contributing to the understanding of lignin degradation mechanisms and the photochemical behavior of complex organic molecules (Castellan et al., 1990).

Fluorescence Studies

Asiri, Sobahi, Osman, and Khan (2017) synthesized and characterized (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, examining its solvatochromic properties and fluorescence behavior. This work underscores the potential of 1-(2,4-dihydroxyphenyl)ethanone derivatives in developing new fluorescent materials and probes for various applications, including sensing and imaging (Asiri et al., 2017).

Biological and Chemical Sensing Applications

Fang et al. (2019) developed a BODIPY-based fluorescent probe derived from 1-(2-hydroxyphenyl)ethanone for the highly selective and sensitive detection of H2S. This study demonstrates the application of 1-(2,4-dihydroxyphenyl)ethanone derivatives in creating effective sensors for biological and chemical analyses, showcasing the compound's utility in environmental monitoring and biomedical research (Fang et al., 2019).

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-5-11(2)7-13(6-10)20-9-16(19)14-4-3-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLENNWWFFLJHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)